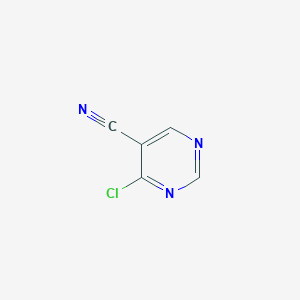

4-Chloropyrimidine-5-carbonitrile

Overview

Description

4-Chloropyrimidine-5-carbonitrile (4-CP-5-CN) is an important organic compound that has been widely used in various scientific research applications. It is a colorless solid with a molecular weight of 166.55 g/mol and a melting point of 16-20 °C. It is commonly used as a precursor for the synthesis of other compounds, and has recently been studied for its potential use in drug development.

Scientific Research Applications

Molecular Structure Analysis

4-Amino-2-chloropyrimidine-5-carbonitrile, a compound related to 4-Chloropyrimidine-5-carbonitrile, has been studied for its molecular structure in the solid phase using Raman and infrared (IR) spectra. Computational methods like B3LYP and Moller–Plesset second perturbation (MP2) were employed to predict structural and vibrational characteristics, providing insights into molecular geometry changes. This research demonstrates the use of vibrational spectroscopy in studying molecular structure due to its sensitivity to molecular geometry changes (Abuelela et al., 2016).

Synthesis and Spectroscopic Studies

Studies on chloropyrimidine derivatives, including compounds similar to this compound, have been conducted using ab initio quantum chemical and experimental spectroscopic methods. These studies aimed to understand the structure and spectral characteristics of these compounds, providing a comprehensive assignment of vibrational and electronic spectra (Gupta et al., 2006).

Antitumor and Antimicrobial Testing

New analogues of 4-chloro-pyrimidine-5-carbonitriles have been synthesized and evaluated for their in-vitro antitumor activity. Certain compounds showed high inhibitory activity against leukemia, while others displayed moderate activity. Additionally, these compounds were screened for in-vitro antibacterial and antifungal activities, revealing significant antibacterial activity against specific bacterial strains (Taher & Helwa, 2012).

Novel Synthesis Techniques

Innovative methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives from compounds including 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile have been developed. These techniques involved environmentally friendly reactions under solvent-free conditions, highlighting advancements in synthesis methods and their applications in creating new compounds with potential antibacterial activity (Rostamizadeh et al., 2013).

Anticancer Agent Synthesis

A study reported the ultrasound-promoted synthesis of novel thiadiazolo[3,2-α]pyrimidine derivatives. These compounds, which are structurally related to this compound, exhibited in-vitro anticancer activities against various human tumor cell lines. The research included a docking study and ADME property analysis, indicating the potential of these compounds as anticancer agents (Tiwari et al., 2016).

Mechanism of Action

Target of Action

4-Chloropyrimidine-5-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to events including cell proliferation, differentiation, and survival .

Mode of Action

This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .

Result of Action

The action of this compound results in significant cell cycle arrest and apoptotic effects in cancer cells . Specifically, it can arrest the cell cycle at the G2/M phase . Additionally, it upregulates the level of caspase-3, a key effector in the process of apoptosis .

Safety and Hazards

Future Directions

Future research on “4-Chloropyrimidine-5-carbonitrile” and its derivatives could focus on their potential as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown in vitro cytotoxic activities against a panel of human tumor cell lines , suggesting potential applications in cancer treatment.

Biochemical Analysis

Biochemical Properties

4-Chloropyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This suggests that this compound may interact with EGFR, a protein that plays a crucial role in cell growth and survival .

Cellular Effects

In terms of cellular effects, derivatives of this compound have shown cytotoxic activities against a panel of human tumor cell lines . These compounds were found to be more active than the EGFR inhibitor erlotinib . This indicates that this compound and its derivatives could influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ATP mimicking tyrosine kinase inhibitor of EGFR . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its interactions with EGFR, it’s plausible that it could be involved in pathways related to cell growth and survival .

properties

IUPAC Name |

4-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJJQADVZUHQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50520127 | |

| Record name | 4-Chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16357-68-9 | |

| Record name | 4-Chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

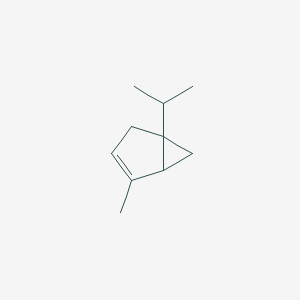

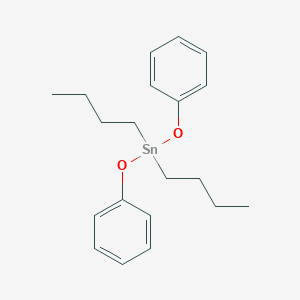

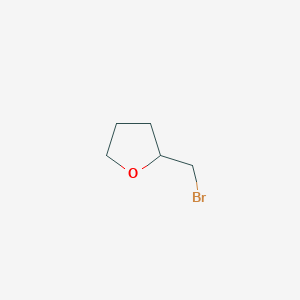

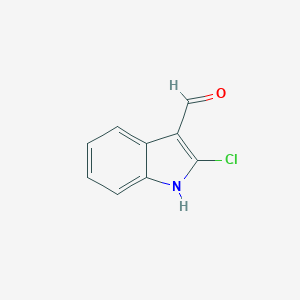

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.